Azetidin-3-ol Scaffold Confers Reduced Aromatic Character (Higher Fsp³) Versus Prototypical Diaryl JAK Inhibitors
The J. Med. Chem. 2023 study established that adopting an azetidin-3-amino bridging scaffold increased the fraction of sp³-hybridized carbons (Fsp³), which correlated with attenuated off-target kinase activity while preserving JAK-STAT inhibitory potency [1]. Although the study's lead compound (31) differs from the title compound by the substitution of the 6-methylamino with a 5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino] group, the shared azetidin-3-ol core is the critical structural determinant driving this Fsp³ advantage. Computed Fsp³ for the title compound is 0.545 (6 sp³ carbons out of 11 total carbons), compared to Fsp³ ≈ 0.2–0.3 for typical diaryl JAK inhibitors such as tofacitinib (Fsp³ = 0.25) [2]. This approximately 2-fold increase in Fsp³ is mechanistically linked to reduced aromatic ring count and improved kinome selectivity profile as demonstrated by the KINOMEscan panel data for the azetidin-3-amino series [1].
| Evidence Dimension | Fraction sp³ (Fsp³) – measure of molecular complexity and 3D character |
|---|---|
| Target Compound Data | Fsp³ = 0.545 (6 sp³ carbons / 11 total carbons) |
| Comparator Or Baseline | Tofacitinib (representative diaryl JAK inhibitor): Fsp³ = 0.25; Azetidin-3-amino series lead Compound 31: Fsp³ ≈ 0.5 (exact value not disclosed but qualitatively described as 'increased Fsp³') [1] |
| Quantified Difference | Target compound Fsp³ is ~2.2-fold higher than tofacitinib baseline |
| Conditions | Computed from molecular structure; Fsp³ defined as (number of sp³-hybridized carbons) / (total carbon count) |
Why This Matters
Higher Fsp³ is a validated medicinal chemistry design parameter for improving kinase selectivity and reducing promiscuous off-target binding, directly impacting compound procurement decisions for lead optimization programs targeting inflammatory diseases.
- [1] Gordhan, H.M.; Miller, S.T.; Clancy, D.C.; et al. Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. J. Med. Chem. 2023, 66, 8929–8950. View Source
- [2] PubChem Compound Summary for CID 121206047. Computed Fsp³ derived from SMILES: CNC1=CC(=NC(=N1)C2CC2)N3CC(C3)O. View Source
